molecular formula C14H15ClN2 B1211345 3-Amino-9-ethylcarbazole hydrochloride CAS No. 6109-97-3

3-Amino-9-ethylcarbazole hydrochloride

Cat. No.: B1211345
CAS No.: 6109-97-3
M. Wt: 246.73 g/mol
InChI Key: UUYSTZWIFZYHRM-UHFFFAOYSA-N
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Description

3-Amino-9-ethylcarbazole hydrochloride: is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry. It is particularly useful for visualizing sections stained with horseradish peroxidase-conjugated secondary antibodies. The compound forms a red water-insoluble precipitate upon chromogenic oxidation, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-ethylcarbazole hydrochloride typically involves the alkylation of carbazole followed by nitration and subsequent reduction. The general steps are as follows:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison: 3-Amino-9-ethylcarbazole hydrochloride is unique due to its specific use as a chromogenic substrate in immunohistochemistry. While other similar compounds like 9-Ethylcarbazole and 9-Methylcarbazole may have similar structural features, they do not possess the same chromogenic properties and are not used in the same applications .

Properties

IUPAC Name

9-ethylcarbazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14N2.ClH/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16;/h3-9H,2,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSTZWIFZYHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2.ClH, C14H15ClN2
Record name 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE
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Related CAS

6109-97-3
Record name 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID2020054
Record name 3-Amino-9-ethylcarbazole hydrochloride
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Molecular Weight

246.73 g/mol
Source PubChem
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Physical Description

3-amino-9-ethylcarbazole hydrochloride is a bluish-green powder. (NTP, 1992)
Record name 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE
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CAS No.

6109-97-3; 57360-17-5, 57360-17-5, 6109-97-3
Record name 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE
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Record name 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:?)
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Record name 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride
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Record name 3-Amino-9-ethylcarbazole hydrochloride
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Record name 3-Amino-9-ethylcarbazole hydrochloride
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Record name (9-ethyl-9H-carbazol-3-yl)ammonium chloride
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Record name 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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